1,1,1-Trifluoro-3-isocyanatopropane
Overview
Description
1,1,1-Trifluoro-3-isocyanatopropane is a chemical compound with the molecular formula C4H4F3NO . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4,4,4-trifluorobutanoic acid with diphenyl phosphorazidate and triethylamine in toluene at 80°C for 1 hour . The reaction mixture is then concentrated in vacuo and the residue is purified by column chromatography .
Molecular Structure Analysis
The molecular weight of this compound is 139.08 . The molecular formula is C4H4F3NO .
Physical and Chemical Properties Analysis
The boiling point of this compound is 120-122 °C and its density is predicted to be 1.23±0.1 g/cm3 .
Scientific Research Applications
Stereocontrolled Access and Epoxypropane Synthesis
1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, prepared via lipase-mediated kinetic resolution, is effectively converted into 1,1,1-trifluoro-2,3-epoxypropane. This conversion and subsequent reactions represent a significant application in the realm of stereochemistry and epoxypropane synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).
Chiral Analysis and Molecular Structure
3-fluoro-1,2-epoxypropane, related to 1,1,1-Trifluoro-3-isocyanatopropane, is utilized for chiral analysis. Its simple rotational spectrum allows for conversion of enantiomers into spectroscopically distinct diastereomers, enhancing understanding of molecular structures (Leung, Marshall, & Stuart, 2020).
Fluorinated Building Blocks in Synthesis
3-bromo-1,1,1-trifluoroacetone, a versatile fluorinated building block, is used in synthesizing trifluoromethylated heterocycles and aliphatic compounds, including 1,1,1-trifluoro-1,2-epoxypropane (Lui, Marhold, & Rock, 1998).
Photoluminescence in Ytterbium Complexes
The synthesis of ytterbium(III) beta-diketonate complexes involves fluorinated β-diketonate chain length variation, significantly impacting the luminescence intensity in optical applications (Martín‐Ramos et al., 2013).
Thermodynamics and Phase Transitions
The heat capacity and thermodynamic functions of compounds like 1,1,1-trifluoro-3-chloropropane, closely related to this compound, provide insights into their phase transitions and molecular conformations (Kolesov et al., 1974).
Heterocyclic Synthesis
1,1,1-trifluoro- and 1,1-difluoro-2,2-diarylethanes are synthesized via a simple, clean, and efficient reaction process, demonstrating the utility of fluorinated compounds in organic synthesis (Prakash et al., 2011).
Metal-Centered Emission in Complexes
The trifluoropropynyl ligand, similar in function to this compound, is used as a surrogate for the cyano ligand, demonstrating significant potential in metal-centered emission and phosphorescence studies (Sun et al., 2012).
Safety and Hazards
1,1,1-Trifluoro-3-isocyanatopropane is classified as a hazardous substance . It is associated with several hazard statements including H225, H301, H311, H315, H318, H331, H335, and H334 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1,1,1-trifluoro-3-isocyanatopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c5-4(6,7)1-2-8-3-9/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGBAGWEUXSTGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406-97-3 | |
Record name | 1,1,1-trifluoro-3-isocyanatopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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